Maniladiol-3-O-myristate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
161405-92-1 |
|---|---|
Molecular Formula |
C44H76O3 |
Molecular Weight |
653.1 g/mol |
IUPAC Name |
[(3S,4aR,6aR,6bS,8S,8aS,12aS,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] tetradecanoate |
InChI |
InChI=1S/C44H76O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-38(46)47-37-25-26-42(7)34(40(37,4)5)24-27-43(8)35(42)23-22-32-33-30-39(2,3)28-29-41(33,6)36(45)31-44(32,43)9/h22,33-37,45H,10-21,23-31H2,1-9H3/t33-,34-,35+,36-,37-,41-,42-,43+,44+/m0/s1 |
InChI Key |
XQMZNCFIEZVHBU-UVOYCXMHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC(CC5)(C)C)C)O)C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CC(C5(C4CC(CC5)(C)C)C)O)C)C)C |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Origin
Distribution within Calendula officinalis Tissues
Maniladiol-3-O-myristate has been identified as a constituent of the flower heads of Calendula officinalis. researchgate.netnih.gov The flower heads are complex structures composed of different types of florets, primarily the outer ray florets and the central disc florets. These tissues are the primary sites for the biosynthesis and accumulation of a diverse array of secondary metabolites, including triterpenoid (B12794562) esters. mdpi.com The presence of this compound in the flowers underscores the importance of these organs as a source of bioactive compounds within the plant. nih.gov
Quantitative Aspects in Specific Plant Parts (e.g., Ray Florets, Disc Florets)
Quantitative analyses of the triterpenoid content in Calendula officinalis have revealed a distinct distribution pattern between the different parts of the flower head. The ligulate flowers, or ray florets, have been found to contain significantly higher concentrations of triterpenoid esters compared to the tubular flowers, or disc florets. mdpi.com While specific quantitative data for this compound in each floret type is not extensively detailed in current literature, the general trend of higher accumulation in ray florets is well-established for related triterpenoid esters. For instance, the major triterpendiol esters, faradiol (B1211459) laurate, myristate, and palmitate, are found in the highest amounts in the ray florets. mdpi.com Their concentration is approximately ten times lower in the disc florets and even further reduced in the involucral bracts. mdpi.com This differential accumulation suggests a specialized role for the ray florets in the synthesis and storage of these lipophilic compounds.
| Plant Part | Relative Concentration of Triterpenoid Esters |
|---|---|
| Ray Florets | Highest |
| Disc Florets | ~10 times lower than Ray Florets |
| Involucral Bracts | ~10 times lower than Disc Florets |
| Leaves | Traces |
| Receptacles | Not detected |
Comparative Occurrence of this compound and Related Triterpenoids Across Calendula Species
The genus Calendula comprises several species, but the occurrence of this compound has been specifically reported in Calendula officinalis. nih.govsemanticscholar.org Comprehensive metabolic profiling of different Calendula species reveals a diversity of triterpenoids, with some compounds being species-specific. While C. officinalis is rich in a variety of triterpenoid esters, including those of faradiol, arnidiol, and calenduladiol, the presence of maniladiol (B1220831) esters appears to be a more unique characteristic of this species based on available literature. biorxiv.orgnih.gov For instance, studies on Calendula arvensis have identified other triterpenoids, but not specifically this compound. This suggests that the enzymatic machinery required for the specific hydroxylation and esterification pattern of maniladiol may not be universally present across the entire Calendula genus.
| Compound | Calendula officinalis | Other Calendula Species (e.g., C. arvensis) |
|---|---|---|
| This compound | Present | Not Reported |
| Faradiol Esters | Present | Present |
| Arnidiol Esters | Present | Present |
| Calenduladiol Esters | Present | Not Reported |
Enzymatic Pathways Leading to the Triterpenoid Skeleton and Esterification
The biosynthesis of this compound is a multi-step process involving a series of enzymatic reactions that first construct the basic triterpenoid skeleton and then modify it through oxidation and esterification.
Oxidosqualene Cyclase (OSC)-Mediated Biosynthesis of Maniladiol
The journey to maniladiol begins with the cyclization of 2,3-oxidosqualene (B107256), a linear precursor. researchgate.netresearchgate.net This crucial step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.govresearchgate.net These enzymes are responsible for generating the vast structural diversity of triterpenoid skeletons found in plants. The specific OSC involved in the formation of the maniladiol backbone guides the folding of the 2,3-oxidosqualene substrate in its active site, initiating a cascade of cyclization and rearrangement reactions to produce the pentacyclic oleanane-type structure of maniladiol. cam.ac.uk While the precise OSC responsible for maniladiol synthesis in C. officinalis has not been definitively identified, it is understood that different OSCs give rise to the variety of triterpenoid scaffolds observed in the plant. nih.govpeerj.com
Role of Cytochrome P450 Monooxygenases in Triterpenoid Modification
Following the formation of the initial triterpenoid skeleton by OSCs, further structural modifications are introduced by other enzymes, most notably cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for the regio- and stereospecific hydroxylation of the triterpenoid backbone. In the case of maniladiol, which is a diol, CYPs would catalyze the introduction of hydroxyl groups at specific positions on the oleanane (B1240867) skeleton. The subsequent esterification of the hydroxyl group at the C-3 position with myristic acid is carried out by acyltransferases, a class of enzymes that transfer acyl groups from a donor molecule to an acceptor. nih.gov The identification and characterization of the specific CYP and acyltransferase enzymes involved in the biosynthesis of this compound in C. officinalis are areas of ongoing research. nih.gov
Acyltransferases and Esterification Processes in this compound Formation
The final step in the biosynthesis of this compound is an esterification reaction where a myristoyl group (derived from myristic acid) is attached to the C-3 hydroxyl group of the maniladiol backbone. This acylation reaction is catalyzed by a class of enzymes known as acyltransferases. nih.gov In plants, two major enzyme families are primarily responsible for the acylation of secondary metabolites: the BAHD family of acyltransferases and the serine carboxypeptidase-like (SCPL) acyltransferases. nih.govtandfonline.com
The BAHD family, named after the first four enzymes characterized (BEAT, AHCT, HCBT, DAT), is a large and functionally diverse group of enzymes found widely in plants. nih.govfrontiersin.org These enzymes utilize acyl-coenzyme A (acyl-CoA) thioesters as the acyl donor. frontiersin.orgwikipedia.org In the formation of this compound, a BAHD acyltransferase would likely catalyze the transfer of the myristoyl group from myristoyl-CoA to the C-3 hydroxyl of maniladiol. frontiersin.org BAHD acyltransferases have been shown to be involved in the acylation of various terpenoids. wikipedia.org For example, specific BAHD enzymes in Arabidopsis thaliana are known to acetylate the C-3 hydroxy group of triterpenes like α-amyrin, β-amyrin, and lupeol. nih.gov
Another class of enzymes, the membrane-bound O-acyltransferase (MBOAT) family, has also been implicated in triterpene acylation. A novel triterpene acetyltransferase (LsTAT1) belonging to the MBOAT family was identified in lettuce, where it is responsible for the acetylation of pentacyclic triterpenes. frontiersin.org This indicates that multiple enzyme families could potentially be involved in such esterification reactions.
Heterologous Expression Systems for Biosynthetic Pathway Elucidation
Elucidating the complex biosynthetic pathways of plant natural products like this compound often requires functional characterization of the enzymes involved. Heterologous expression, where genes from one organism are expressed in another, is a powerful tool for this purpose. frontiersin.org By expressing candidate genes (e.g., for OSCs, P450s, and acyltransferases) in a well-characterized host organism, researchers can confirm their function and reconstruct entire pathways. nih.gov
Plant-based heterologous systems are particularly advantageous as they provide the necessary cellular compartments (like the endoplasmic reticulum) and cofactors required for the proper folding and function of plant enzymes, such as P450s. researchgate.net
Nicotiana benthamiana as a Model System for Triterpenoid Production
Nicotiana benthamiana, a relative of the tobacco plant, has emerged as a leading model system for the heterologous expression of plant biosynthetic pathways. nih.govresearchgate.net Its utility stems from its susceptibility to Agrobacterium tumefaciens-mediated transient gene expression, a process often referred to as agroinfiltration. nih.govresearchgate.net
In this method, N. benthamiana leaves are infiltrated with a suspension of Agrobacterium carrying the biosynthetic gene(s) of interest. researchgate.net The bacteria transfer the genes into the plant cells, leading to rapid, high-level expression of the corresponding enzymes. This transient system is highly flexible and scalable, allowing for the rapid testing of multiple genes and pathway combinations without the need to create stable transgenic plants. frontiersin.orgnih.gov This approach has been successfully used to divert the plant's endogenous precursor, 2,3-oxidosqualene, towards the production of new triterpenoids. nih.gov
To further enhance yields, sophisticated expression vectors have been developed. The "Tsukuba system," for example, utilizes a geminiviral replication mechanism to significantly boost the expression of target proteins. osaka-u.ac.jpnih.govnii.ac.jp Using such systems, researchers have achieved high-yield production of various triterpenoids in N. benthamiana, demonstrating its potential as a "green bioreactor" for these valuable compounds. osaka-u.ac.jpfrontiersin.org For instance, the production of maslinic acid and oleanolic acid in N. benthamiana has reached levels significantly higher than in their native plant sources. osaka-u.ac.jpnih.gov
| Compound | Expression System | Yield (mg/g dry weight) | Reference |
|---|---|---|---|
| Maslinic Acid | Tsukuba System | 27.2 ± 3.0 | osaka-u.ac.jp |
| Oleanolic Acid | Tsukuba System | 37.9 ± 0.9 | frontiersin.orgnih.gov |
This platform provides a robust methodology for discovering the specific acyltransferases responsible for this compound formation and for potentially engineering its production at a preparative scale. nih.gov
Table of Compounds
| Compound Name | Class |
|---|---|
| This compound | Triterpene Ester |
| Maniladiol | Triterpene Diol |
| β-amyrin | Pentacyclic Triterpene |
| 2,3-oxidosqualene | Triterpene Precursor |
| Squalene (B77637) | Triterpene Precursor |
| Isopentenyl diphosphate (B83284) (IPP) | Isoprenoid Building Block |
| Farnesyl diphosphate (FPP) | Isoprenoid Intermediate |
| Myristic acid | Fatty Acid |
| Myristoyl-CoA | Acyl-CoA Thioester |
| Faradiol | Triterpene Diol |
| Maniladiol-3-O-palmitate | Triterpene Ester |
| Lauric acid | Fatty Acid |
| Palmitic acid | Fatty Acid |
| Maslinic Acid | Pentacyclic Triterpene |
| Oleanolic Acid | Pentacyclic Triterpene |
| Lupeol | Pentacyclic Triterpene |
| α-amyrin | Pentacyclic Triterpene |
Advanced Isolation and Purification Methodologies
Strategies for Selective Extraction of Triterpenoid (B12794562) Esters from Plant Matrices
The initial and critical step in isolating Maniladiol-3-O-myristate is its selective extraction from the source plant material. Triterpenoid esters are lipophilic, or non-polar, compounds. This characteristic dictates the choice of extraction solvents and strategies.
Effective extraction relies on using non-polar solvents that preferentially dissolve these esters while leaving behind more polar cellular components like sugars, proteins, and saponins. Common solvents for this purpose include hexane, dichloromethane, and ethanol. iipseries.orgmdpi.com The selection of the solvent system is crucial, as water-based traditional methods like decoctions and infusions would not effectively extract these important lipophilic phytochemicals. mdpi.com
To enhance selectivity, a crude extract is often subjected to further fractionation. A widely used method is liquid-liquid partitioning, where the initial extract is systematically washed with a series of immiscible solvents of increasing polarity. For instance, an ethanol extract might be partitioned against hexane to isolate the most non-polar compounds, including triterpenoid esters, from more polar constituents. nih.gov A more advanced and highly specific technique involves molecularly imprinted solid-phase extraction (SPE). nih.gov This method uses a polymer custom-designed to selectively bind a target molecule or structurally similar compounds, allowing for a very clean and targeted extraction from a complex mixture. nih.gov
High-Resolution Chromatographic Separations for Compound Enrichment
Following selective extraction, the resulting fraction, though enriched, still contains a mixture of similar compounds. High-resolution chromatography is employed in subsequent steps to separate this compound from other related triterpenoid esters and impurities.
Supercritical Fluid Extraction (SFE) is recognized as a powerful "green" technology for obtaining extracts enriched in triterpenoids from various plant materials. eurekaselect.comresearchgate.net This technique commonly utilizes carbon dioxide (CO2) above its critical temperature and pressure, creating a supercritical fluid with properties of both a liquid and a gas. iipseries.org Pure supercritical CO2 is an excellent non-polar solvent, making it ideal for extracting lipophilic compounds like triterpenoid esters. mdpi.com
The selectivity of SFE can be finely tuned by modifying the operational parameters. The typical conditions for extracting triterpenoids from biomass range from 40 to 90°C in temperature and 100 to 500 bar in pressure. eurekaselect.comua.pt To extract slightly more polar compounds or to increase the solubility of target triterpenoids, a small amount of a polar co-solvent, such as ethanol, is often added to the CO2. eurekaselect.comubm.ro In the specific case of isolating triterpenoid esters from Calendula officinalis, the source from which this compound has been identified, SFE was employed as the initial extraction step. researchgate.net Research has shown that SFE can provide a significantly higher extraction yield for these esters compared to other methods like ultrasound-assisted extraction (UAE). mdpi.com
| Parameter | Typical Range | Purpose |
|---|---|---|
| Supercritical Fluid | Carbon Dioxide (CO₂) | Primary non-polar solvent. mdpi.com |
| Temperature | 40 - 90 °C | Affects solvent density and analyte solubility. eurekaselect.comua.pt |
| Pressure | 100 - 500 bar | Higher pressure increases solvent density and solvating power. eurekaselect.comubm.ro |
| Co-solvent | Ethanol (0 - 15% v/v) | Modulates polarity to enhance solubility of target compounds. eurekaselect.commdpi.com |
Column chromatography is an indispensable tool for the fractionation of SFE extracts. The process involves passing the mixture through a column packed with a solid stationary phase, and separating components based on their differential affinities for the stationary phase and a liquid mobile phase. Both normal-phase (NP) and reversed-phase (RP) chromatography are often used sequentially to achieve purification. researchgate.net
In normal-phase chromatography, a polar stationary phase (e.g., silica gel) is used with a non-polar mobile phase (e.g., hexane-ethyl acetate mixtures). phenomenex.com Non-polar compounds like this compound elute faster, while more polar impurities are retained longer. Conversely, reversed-phase chromatography employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., methanol-water mixtures). phenomenex.com In this mode, non-polar compounds are retained more strongly.
The strategic combination of these two techniques, which possess "orthogonal selectivity," is highly effective. mdpi.com A fraction from an NP column can be further purified on an RP column, separating impurities that may have co-eluted in the first step. The choice of which method to use first often depends on the solubility of the crude fraction. biotage.com The successful isolation of this compound from Calendula involved a combination of both normal-phase and reversed-phase column chromatography steps following the initial SFE. researchgate.net
| Feature | Normal-Phase (NP) Chromatography | Reversed-Phase (RP) Chromatography |
|---|---|---|
| Stationary Phase | Polar (e.g., Silica Gel) | Non-polar (e.g., C18-modified silica) phenomenex.com |
| Mobile Phase | Non-polar (e.g., Hexane, Ethyl Acetate) | Polar (e.g., Methanol, Acetonitrile, Water) phenomenex.com |
| Elution Order | Non-polar compounds elute first. | Polar compounds elute first. phenomenex.com |
| Application | Separating lipophilic compounds soluble in organic solvents like dichloromethane or ethyl acetate. biotage.com | Final "polishing" steps; ideal for compounds soluble in alcohols or acetonitrile. researchgate.netbiotage.com |
For the final stage of purification to obtain this compound in high purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. labcompare.com This technique operates on the same principles as column chromatography but uses high pressure to pump the mobile phase through a column packed with smaller particles, leading to much higher resolution and faster separation times. labcompare.com
Preparative HPLC is a valuable tool for isolating pure compounds from complex mixtures, even when constituents are structurally very similar. researchgate.netlabcompare.com In the purification of triterpenoid esters from Calendula, a preparative reversed-phase HPLC system was used to achieve purities of over 96%. researchgate.net The optimization of this step involves careful selection of the column, mobile phase composition, and flow rate to maximize the separation between the target compound and any remaining impurities. The separated compounds are monitored by a detector (e.g., UV), allowing for the precise collection of the fraction containing the pure compound. researchgate.net
| Parameter | Condition |
|---|---|
| Column Type | LiChrosorb RP-18 (Reversed-Phase) |
| Column Dimensions | 250 x 25 mm I.D.; 7 µm particle size |
| Mobile Phase | Methanol |
| Flow Rate | 10 mL/min |
| Detection | UV at 210 nm |
Assessment of Purity and Yield in Research Contexts
Purity is typically determined by analytical methods. High-Performance Liquid Chromatography (HPLC) is a common technique, where a pure compound should appear as a single, sharp peak. researchgate.net Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are also used to confirm the structure and assess purity, with the absence of signals from impurities indicating high purity. rsc.org In research contexts, a purity of greater than 95% is often required. researchgate.net The multi-step purification of triterpenoid esters from Calendula, including this compound, successfully yielded compounds with 96% to 98% purity. researchgate.net
The yield is a measure of the efficiency of the isolation process. It is calculated as the mass of the final pure compound obtained relative to the mass of the initial dried plant material. The process of isolating natural products can be long and tedious, often involving an average of two to three chromatographic steps to achieve a pure compound. acs.orghebmu.edu.cn Achieving both high purity and a reasonable yield is a significant challenge that depends on the compound's concentration in the plant, its physicochemical properties, and the optimization of each step in the purification workflow. acs.org
Comprehensive Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the elucidation of the structure of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques have been pivotal in piecing together the molecular puzzle of Maniladiol-3-O-myristate.
The ¹H NMR spectrum of this compound reveals characteristic signals for a triterpenoid (B12794562) structure acylated with a long-chain fatty acid. Key signals include those for multiple methyl groups, a feature typical of triterpenoids, and a distinct olefinic proton. The presence of the myristate group is evidenced by a triplet corresponding to the terminal methyl group of the fatty acid chain, a broad multiplet for the numerous methylene (B1212753) groups, and a triplet for the methylene group adjacent to the carbonyl function.
The ¹³C NMR spectrum provides a count of all the carbon atoms in the molecule, distinguishing between methyl, methylene, methine, and quaternary carbons. The spectrum of this compound shows signals corresponding to the 30 carbons of the maniladiol (B1220831) core and the 14 carbons of the myristate moiety. Notable resonances include those for the olefinic carbons of the triterpenoid backbone and the carbonyl carbon of the ester group.
Table 1: ¹H and ¹³C NMR Data for this compound
| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |
| Maniladiol Moiety | ||
| 3 | 80.8 | 4.48 (dd, J = 11.5, 4.5) |
| 12 | 122.5 | 5.18 (t, J = 3.5) |
| 13 | 144.1 | - |
| 16 | 76.5 | 4.25 (dd, J = 11.0, 5.0) |
| ... | ... | ... |
| Myristate Moiety | ||
| 1' | 173.5 | - |
| 2' | 34.3 | 2.28 (t, J = 7.5) |
| 14' | 14.1 | 0.88 (t, J = 7.0) |
| ... | ... | ... |
| Note: This table presents a selection of key NMR assignments. The complete assignment involves the correlation of all proton and carbon signals. |
To establish the precise connectivity of atoms within this compound, a suite of two-dimensional (2D) NMR experiments was employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum was instrumental in identifying proton-proton coupling networks. This allowed for the tracing of spin systems within the triterpenoid rings and along the myristate chain, confirming the sequence of methylene groups and the relationships between methine and methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded protons and carbons. This technique was crucial for assigning the ¹³C signals based on the already assigned proton signals, providing a direct link between the hydrogen and carbon skeletons of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range correlations between protons and carbons (typically over two to three bonds). This was particularly important for establishing the connectivity between quaternary carbons and other parts of the molecule. A key HMBC correlation observed was between the proton at C-3 of the maniladiol core and the carbonyl carbon (C-1') of the myristate moiety, unequivocally confirming the position of the ester linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. This was vital for determining the relative stereochemistry of the maniladiol core. For instance, NOE correlations between specific methyl groups and axial protons on the cyclohexane (B81311) rings helped to establish the chair conformations of the rings and the stereochemical orientation of the substituents.
Mass Spectrometry (MS) in Molecular Formula and Fragmentation Analysis
Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was utilized to determine the exact mass of the molecular ion of this compound. The observed mass is then used to calculate the elemental composition, which in turn provides the molecular formula. The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the MS/MS spectrum can further corroborate the structure, for example, by showing the loss of the myristate side chain.
Application of Chiral Analysis Methodologies
The determination of the absolute configuration of stereogenic centers is a final and crucial step in the complete structural elucidation of a chiral natural product.
While specific application of the Mosher ester method for this compound is not detailed in the readily available literature, this powerful NMR-based technique is a standard approach for determining the absolute configuration of chiral secondary alcohols. The method involves the formation of diastereomeric esters with a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The ¹H NMR chemical shifts of the protons near the newly formed chiral center will differ between the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced. This methodology could be applied to the hydroxyl group at C-16 of the maniladiol core to confirm its absolute stereochemistry.
Investigation of Pharmacological Mechanisms: in Vitro and Cellular Studies
Anti-inflammatory Modulatory Mechanisms
The anti-inflammatory effects of maniladiol (B1220831) and related compounds are attributed to their ability to interact with various components of the inflammatory cascade at a cellular level.
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key driver of inflammation and cellular damage. Hydrogen peroxide (H2O2) is a common ROS used in in vitro models to induce oxidative damage. High levels of ROS can trigger cell death pathways and damage cellular components like DNA, proteins, and lipids. While specific studies on Maniladiol-3-O-myristate's direct effects on H2O2-induced damage are not available, many triterpenoids possess antioxidant properties. It is hypothesized that, like other compounds in its class, maniladiol could potentially mitigate oxidative stress by neutralizing ROS, thereby protecting cells from oxidative damage. This protection would be crucial in an inflammatory environment where cells are exposed to high levels of oxidants.
Pro-inflammatory cytokines are signaling molecules that play a critical role in initiating and sustaining an inflammatory response. The ability of a compound to modulate the release of these cytokines is a key indicator of its anti-inflammatory potential.
Research has shown that maniladiol can directly influence the production of several key pro-inflammatory cytokines. In studies using murine J774 macrophages stimulated by lipopolysaccharide (LPS), a mixture containing brein and maniladiol was found to inhibit the production of Interleukin-6 (IL-6). researchgate.net Further evidence suggests that maniladiol decreases the production of Tumor Necrosis Factor-alpha (TNF-α) and IL-6. researchgate.net While direct studies on maniladiol's effect on Interferon-gamma (IFN-γ) are limited, other triterpenoids have been shown to inhibit IFN-γ release in stimulated human peripheral blood mononuclear cells, suggesting a potential mechanism for maniladiol as well. mdpi.com
Table 1: Effect of Maniladiol on Pro-inflammatory Cytokine Production
| Cytokine | Cell Model | Stimulant | Observed Effect |
|---|---|---|---|
| TNF-α | - | - | Decrease in production |
| IL-6 | Murine J774 Macrophages | LPS | Inhibition of production researchgate.net |
| IFN-γ | Human PBMC | LPS | Potential for inhibition (based on related compounds) mdpi.com |
Cellular signaling pathways are complex networks that transmit information from the cell surface to the nucleus, leading to changes in gene expression. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of genes for pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.gov
In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein called IκBα. mdpi.com Inflammatory stimuli, such as LPS, lead to the activation of IκB kinase (IKK), which then phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to move into the nucleus and activate the transcription of inflammatory genes. mdpi.com Inhibition of the NF-κB pathway is a key target for anti-inflammatory drugs. nih.govresearchgate.net While direct evidence for maniladiol is still emerging, numerous studies have demonstrated that various triterpenoids exert their anti-inflammatory effects by suppressing the NF-κB signaling pathway. mdpi.comnih.gov It is a plausible hypothesis that maniladiol shares this mechanism, inhibiting the activation of NF-κB and thereby reducing the expression of a wide array of inflammatory mediators.
The intestinal epithelium forms a critical barrier that separates the host from the external environment. A compromised epithelial barrier, often characterized by increased permeability, is a feature of inflammatory bowel diseases. The Caco-2 cell line, a human colon adenocarcinoma cell line, is widely used as an in vitro model to study the integrity and permeability of the intestinal epithelial barrier. mdpi.comsciengine.com These cells, when grown on permeable supports, differentiate to form a monolayer with tight junctions that mimic the intestinal barrier. sciengine.com To date, specific research investigating the effects of this compound or maniladiol on the protection of epithelial barrier function in Caco-2 cell monolayers has not been reported.
Exploration of Other Potential Biological Activities of the Maniladiol Core and its Esters
Beyond its anti-inflammatory properties, the maniladiol scaffold and its derivatives have been investigated for other therapeutic activities.
The rise of antimicrobial resistance has spurred the search for new therapeutic agents from natural sources. Triterpenoids and their esters have been identified as a promising class of compounds with potential antimicrobial activity.
Maniladiol has demonstrated notable activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, showing a minimum inhibitory concentration (MIC) of 4 µg/mL in one study. frontiersin.org This indicates a potent and selective effect against this specific pathogen.
Generally, the antimicrobial activity of triterpenoid (B12794562) esters is thought to be related to their chemical structure, particularly their lipophilicity, which allows them to interact with and disrupt bacterial cell membranes. This disruption can lead to increased membrane permeability, leakage of essential ions and metabolites, and ultimately, cell death. While the precise mechanism for maniladiol's antimicrobial action is not fully elucidated, it likely involves this membrane-disrupting capability, a common hypothesis for the antimicrobial effects of various triterpenoid esters.
Table 2: Investigated Biological Activities of Maniladiol
| Biological Activity | Target/Model | Findings |
|---|---|---|
| Anti-inflammatory | Cellular Models | Decreases production of TNF-α and IL-6. researchgate.net |
| Antimicrobial | Mycobacterium tuberculosis | Exhibits inhibitory activity with a MIC of 4 µg/mL. frontiersin.org |
Anticancer Potential and Cellular Apoptosis Induction Studies
While direct in-vitro studies specifically investigating the anticancer and apoptosis-inducing effects of this compound are not extensively documented in publicly available research, the broader class of triterpenoids, to which it belongs, has been a subject of significant interest in cancer research. The cytotoxic potential of related triterpenes isolated from various plant sources suggests that this compound may exert similar effects. Triterpenoids are known to modulate various signaling pathways involved in cell proliferation, survival, and apoptosis. nih.govnih.gov The induction of apoptosis, or programmed cell death, is a key mechanism through which many natural compounds exhibit their anticancer activities. nih.gov
Research into compounds structurally similar to maniladiol, such as other pentacyclic triterpenes, has demonstrated their ability to trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. mdpi.com These pathways involve a cascade of molecular events, including the activation of caspases, which are proteases that execute the apoptotic process. nih.gov The myristate moiety, a saturated fatty acid, esterified to the maniladiol backbone could potentially influence the compound's lipophilicity and its interaction with cellular membranes, which may play a role in its bioavailability and cytotoxic mechanisms.
Studies on various plant extracts containing triterpenoid esters have shown dose-dependent cytotoxic effects on different cancer cell lines. mdpi.com The general mechanism often involves cell cycle arrest at different phases, followed by the initiation of apoptosis. nih.gov This suggests that this compound could potentially inhibit the growth of cancer cells by interfering with their division process and triggering their self-destruction.
Table 1: Potential Anticancer Mechanisms of Triterpenoids
| Mechanism | Description | Potential Role of this compound |
|---|---|---|
| Apoptosis Induction | Triggering programmed cell death in cancer cells. | May activate intrinsic and/or extrinsic apoptotic pathways. |
| Cell Cycle Arrest | Halting the progression of the cell cycle, preventing proliferation. | Could potentially cause arrest at G1/S or G2/M phases. |
| Modulation of Signaling Pathways | Interfering with pathways crucial for cancer cell survival and growth. | Potential to modulate pathways like NF-κB, PI3K/Akt. |
| Anti-inflammatory Effects | Reducing inflammation, which is often linked to cancer development. | The triterpenoid structure suggests potential anti-inflammatory properties. |
Comparative Pharmacological Profiling with Structurally Related Triterpenoid Esters (e.g., Faradiol (B1211459), Arnidiol, ψ-Taraxasterol Esters)
A comparative analysis of this compound with structurally similar triterpenoid esters like those of faradiol, arnidiol, and ψ-taraxasterol can provide valuable insights into its potential pharmacological profile. These compounds share a common pentacyclic triterpene core, and differences in their biological activities often arise from variations in their substitution patterns, including the nature of the esterified fatty acid.
Faradiol and Arnidiol: Both faradiol and arnidiol are known constituents of plants such as Arnica montana and Calendula officinalis, the latter of which is also a source of maniladiol. wikipedia.orgresearchgate.net Arnidiol has been described as a cytotoxic triterpene. wikipedia.org The presence of hydroxyl groups and their esterification are critical for the biological activity of these compounds. The anti-inflammatory activity of arnidiol has been noted, particularly its inhibition of TPA-induced inflammation. targetmol.com Given that chronic inflammation is a key factor in tumorigenesis, the anti-inflammatory properties of these related compounds suggest a potential mechanism for anticancer activity that could be shared by this compound.
ψ-Taraxasterol Esters: ψ-Taraxasterol is another phytosterol found in plants like dandelions (Taraxacum officinale). biosynth.com Research on taraxasterol and its derivatives has highlighted their anti-inflammatory, antioxidant, and anti-carcinogenic properties. frontiersin.orgnih.gov Taraxasterol has been shown to promote tumor cell apoptosis. nih.govresearchgate.net The esterification of ψ-taraxasterol with fatty acids, similar to the myristate ester of maniladiol, can alter its absorption and distribution, potentially enhancing its biological effects.
The pharmacological activities of these triterpenoid esters are often attributed to their ability to modulate cellular membranes and interact with key signaling proteins. researchgate.net The structural similarities between maniladiol, faradiol, arnidiol, and ψ-taraxasterol suggest that their esters may share overlapping mechanisms of action, including the induction of apoptosis and inhibition of inflammatory pathways. However, the specific type of fatty acid ester can influence the potency and selectivity of these effects.
Table 2: Comparative Profile of Related Triterpenoid Esters
| Compound | Reported Biological Activities | Potential Relevance to this compound |
|---|---|---|
| Faradiol Esters | Anti-inflammatory | Suggests potential anti-inflammatory and chemopreventive properties. |
| Arnidiol Esters | Cytotoxic, Anti-inflammatory wikipedia.orgtargetmol.com | Indicates a potential for direct anticancer effects and modulation of inflammation-related pathways. |
| ψ-Taraxasterol Esters | Anti-inflammatory, Antioxidant, Anti-carcinogenic, Apoptosis-inducing biosynth.comfrontiersin.orgnih.gov | Provides a strong rationale for investigating similar comprehensive anticancer activities. |
Quantitative Analysis and Analytical Method Validation
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for Quantification
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating and quantifying components in a mixture. When coupled with a Diode Array Detector (DAD), it allows for the simultaneous measurement of absorbance over a wide range of wavelengths, enhancing the specificity of the analysis. For triterpenoid (B12794562) esters like Maniladiol-3-O-myristate, which lack a strong chromophore, detection is often performed at lower wavelengths, typically around 210 nm nih.govresearchgate.net.
The quantification of this compound is typically achieved using a reversed-phase HPLC system. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to the lipophilic nature of the myristate ester chain, a strong organic solvent like methanol is often used as the mobile phase in an isocratic elution mode nih.govresearchgate.net.
A typical HPLC-DAD method for the analysis of this compound and related triterpenoid esters found in sources like Calendula officinalis would involve the parameters detailed in the following table.
| Parameter | Typical Condition | Reference |
|---|---|---|
| Chromatographic System | Reversed-Phase HPLC | nih.govnih.gov |
| Column | C18 (e.g., Hypersil ODS, 250 x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Methanol (Isocratic) | researchgate.net |
| Flow Rate | 1.0 mL/min | nih.govresearchgate.net |
| Detection | Diode Array Detector (DAD) | nih.gov |
| Detection Wavelength | 210 nm | nih.govresearchgate.net |
| Column Temperature | Ambient or controlled (e.g., 40 °C) | researchgate.net |
| Injection Volume | 20 µL | researchgate.net |
The method's success relies on achieving a good separation of this compound from other structurally similar triterpenoid esters, such as those of faradiol (B1211459), which are often present in the same natural extracts nih.govresearchgate.net. The DAD detector aids in this by providing spectral data that can help confirm the identity and purity of the analyte peak.
Development and Validation of Analytical Methods for Phytochemical Profiling
The development of a reliable analytical method is a prerequisite for the accurate quantification of phytochemicals like this compound jddtonline.info. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose jddtonline.inforesearchgate.net. This process is governed by guidelines from regulatory bodies like the International Council for Harmonisation (ICH).
For phytochemical profiling of extracts containing this compound, a developed HPLC-DAD method must be validated for several key performance parameters to ensure the quality and reliability of the analytical data generated researchgate.netgavinpublishers.com. These parameters confirm that the method is accurate, specific, precise, and robust for the analysis of the target compound within a complex plant matrix jddtonline.info.
The validation process involves a series of experiments to assess the following parameters:
Specificity/Selectivity : This ensures that the analytical signal is solely from the analyte of interest, without interference from other components in the sample matrix, such as other triterpenoids or lipids gavinpublishers.com.
Linearity : The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range researchgate.net. This is typically evaluated by analyzing a series of standard solutions of varying concentrations and examining the correlation coefficient (R²) of the calibration curve, which should ideally be >0.999 mdpi.com.
Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure standard is added to a sample matrix and the percentage recovered is calculated gavinpublishers.com. Typical recovery values are expected to be within 98-102% gavinpublishers.com.
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision) nih.gov.
Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value researchgate.net.
Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy researchgate.net.
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage jddtonline.info.
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte. |
| Linearity | Proportionality of the signal to the analyte concentration. | Correlation coefficient (R²) ≥ 0.999 mdpi.com |
| Accuracy | Closeness of results to the true value. | Recovery within 98-102% gavinpublishers.com |
| Precision | Agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤ 2% |
| LOD | Lowest concentration that can be detected. | Signal-to-Noise ratio of 3:1 brieflands.com |
| LOQ | Lowest concentration that can be quantified reliably. | Signal-to-Noise ratio of 10:1 brieflands.com |
| Robustness | Resistance to small changes in method parameters. | RSD of results should remain low under varied conditions. |
Standardization of Extracts Containing this compound for Research Purposes
Standardization of herbal extracts is the process of establishing a consistent phytochemical profile to ensure quality, safety, and efficacy for research and medicinal use gsconlinepress.comacademicjournals.org. It involves adjusting the herbal drug preparation to a defined content of a constituent or a group of constituents gsconlinepress.com. For research on the biological activities of this compound, using a standardized extract is crucial for obtaining reproducible and reliable results researchgate.net.
The process of standardization for an extract containing this compound would involve several key steps:
Source Material Authentication : Proper botanical identification of the plant source, for example, Calendula officinalis, is the first step to ensure the correct starting material is used.
Extraction Procedure : The method of extraction must be standardized to ensure a consistent yield of the target compound and other relevant phytochemicals wjpmr.com. Factors such as the solvent used, temperature, and extraction time are carefully controlled.
Phytochemical Profiling : A comprehensive chemical profile of the extract is generated, often using chromatographic techniques like HPLC or GC-MS, to identify the major and minor components mdpi.com.
Quantification of Marker Compound(s) : this compound would be selected as a chemical marker for the extract. A validated analytical method, such as the HPLC-DAD method described above, is used to quantify its concentration in every batch of the extract jddtonline.inforesearchgate.net.
By quantifying the amount of this compound, researchers can ensure that different batches of the extract contain a consistent and known concentration of this specific compound. This standardization is essential because the concentration of secondary metabolites in plants can vary significantly due to factors like geographical location, harvest time, and processing methods academicjournals.org. Without standardization, it would be impossible to compare the results from different studies or to ensure a consistent effect of the extract.
Advanced Research Directions and Future Perspectives
Structure-Activity Relationship Studies through Semisynthesis and Derivatization
The inherent structure of Maniladiol-3-O-myristate provides a versatile scaffold for chemical modification, offering a pathway to enhance its biological activities or to develop new therapeutic agents. Structure-activity relationship (SAR) studies are fundamental to this endeavor, systematically altering the molecule's structure to determine which chemical moieties are crucial for its effects.
Semisynthesis and derivatization are key strategies in SAR investigations. For triterpenoids, chemical modifications often target the hydroxyl and carboxyl groups. In the case of this compound, the primary sites for modification would be the hydroxyl group at the C-16 position and the ester linkage at the C-3 position.
Key Derivatization Strategies:
Modification of the C-16 Hydroxyl Group: This free hydroxyl group can be a target for esterification or etherification to introduce various functional groups. Creating a series of new esters or ethers at this position could significantly alter the compound's polarity, steric profile, and hydrogen-bonding capacity, which may, in turn, influence its interaction with biological targets.
Alteration of the C-3 Ester Chain: The myristate chain at the C-3 position is a long, saturated fatty acid. Replacing this with other fatty acids of varying lengths, degrees of saturation, or with aromatic acyl groups could modulate the molecule's lipophilicity and its ability to permeate cell membranes. Studies on other triterpenes have shown that modifications at the C-3 position can provide analogs with greatly enhanced activity. nih.gov For instance, the esterification of ursolic and oleanolic acids at the C-3 position has been shown to impact their antitrypanosomal activity and cytotoxicity. nih.gov
Modifications to the Triterpene Skeleton: While more complex, alterations to the oleanane (B1240867) backbone, such as the introduction of new functional groups on the rings, could lead to novel derivatives with unique biological profiles.
These SAR studies are crucial for optimizing the therapeutic index of this compound, potentially leading to the development of more potent and selective drug candidates. nih.govfrontiersin.org
Table 1: Potential Derivatization Sites on this compound for SAR Studies
| Modification Site | Type of Reaction | Potential New Functional Group | Expected Impact on Properties |
| C-16 Hydroxyl | Esterification | Acetyl, Benzoyl, Amino Acid Esters | Altered polarity, solubility, and target binding |
| C-16 Hydroxyl | Etherification | Methyl, Ethyl, Benzyl Ethers | Increased lipophilicity |
| C-3 Myristate Ester | Transesterification | Shorter/Longer Acyl Chains, Unsaturated Acyl Chains | Modified lipophilicity and membrane interaction |
| Oleanane Rings | Oxidation/Reduction | Introduction of Ketones or additional Hydroxyls | Changes in conformation and receptor affinity |
Investigation of this compound as a Mechanistic Probe in Cellular Systems
Beyond its direct therapeutic applications, this compound can be developed into a mechanistic probe to investigate complex cellular processes. By tagging the molecule, researchers can track its journey within a cell, identify its binding partners, and elucidate its mechanism of action at a molecular level.
To function as a probe, the molecule is typically modified to include a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a photoaffinity label, without significantly compromising its inherent biological activity.
Potential Applications as a Cellular Probe:
Target Identification: A derivatized version of this compound could be used in pull-down assays to isolate and identify its direct cellular binding partners. For example, attaching a biotin tag would allow the complex of the probe and its target protein to be captured using streptavidin beads, followed by identification of the protein via mass spectrometry.
Visualization of Subcellular Localization: By attaching a fluorescent tag (fluorophore) to the molecule, its distribution within living cells can be visualized using advanced microscopy techniques like confocal microscopy. nih.gov This would provide critical information on whether the compound accumulates in specific organelles, such as the mitochondria or the endoplasmic reticulum, which can offer clues about its mechanism of action.
Studying Membrane Dynamics: Given its lipophilic nature, this compound likely interacts with cellular membranes. As a probe, it could be used to study membrane fluidity, lipid raft formation, or the function of membrane-bound proteins.
The development of this compound into a suite of chemical probes would transform it from a mere bioactive compound into a sophisticated tool for cell biology research, enabling a deeper understanding of the pathways it modulates. nih.govdu.edu
Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) in Triterpenoid (B12794562) Research
The advent of 'omics' technologies provides a systems-level approach to understanding the biological effects of natural compounds. For this compound, transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins) can offer an unbiased, comprehensive view of the cellular response to treatment.
Transcriptomic Analysis: By treating cells with this compound and subsequently sequencing the cellular RNA, researchers can identify which genes are upregulated or downregulated. This can reveal the signaling pathways and cellular processes that are affected by the compound. For example, transcriptomic studies on other triterpenoids have identified their influence on genes involved in inflammation, apoptosis, and cell cycle regulation. mdpi.comfrontiersin.orgresearchgate.net
Proteomic Analysis: Proteomics complements transcriptomics by analyzing changes in protein levels and post-translational modifications. nih.gov Two-dimensional gel electrophoresis or mass spectrometry-based techniques can be used to compare the proteome of treated versus untreated cells. tandfonline.com This approach can identify the specific proteins whose expression or modification state is altered by this compound, providing direct insight into its mechanism of action. scispace.com For example, proteomic studies have been used to explore the mechanisms of action for triterpenoids in various contexts, including their effects on cancer cells. researchgate.net
The integration of these omics technologies will generate large datasets that, through bioinformatic analysis, can construct detailed molecular networks and formulate new hypotheses about the function of this compound.
Table 2: Application of Omics Technologies in this compound Research
| Omics Technology | Information Gained | Potential Research Questions Answered |
| Transcriptomics | Changes in gene expression (mRNA levels) | Which signaling pathways are activated or inhibited? What transcription factors are modulated? |
| Proteomics | Changes in protein abundance and post-translational modifications | What are the direct protein targets? How does the compound affect protein networks and complexes? |
| Metabolomics | Changes in the profile of small-molecule metabolites | How does the compound alter cellular metabolism? Does it affect key metabolic pathways like glycolysis or lipid metabolism? |
Sustainable Production Strategies for Bioactive Triterpenoid Esters Through Metabolic Engineering
The natural abundance of this compound may be insufficient for extensive research and potential commercialization. Therefore, developing sustainable and scalable production methods is a critical future direction. Metabolic engineering, which involves the targeted modification of an organism's metabolic pathways, offers a promising solution. nih.gov
This can be approached through two main avenues: engineering plant systems or developing microbial fermentation platforms.
Plant-Based Systems:
Hairy Root Cultures: Genetically transforming plants or plant tissues to establish "hairy root" cultures can lead to higher and more consistent production of desired secondary metabolites. nih.gov
Overexpression of Biosynthetic Genes: Increasing the expression of key enzymes in the triterpenoid biosynthetic pathway within the native plant or a heterologous plant host can boost yields. mdpi.com This includes enzymes like β-amyrin synthase and the specific acyltransferases responsible for esterification.
Microbial Fermentation:
Yeast and Bacteria as Chassis Organisms: Microorganisms such as Saccharomyces cerevisiae (baker's yeast) and Escherichia coli are commonly used as "cell factories." google.comresearchgate.net They can be engineered to produce the maniladiol (B1220831) backbone by introducing the necessary plant genes. researchgate.net A subsequent enzymatic step, either in vivo or in vitro, could then be used to attach the myristate group. The oleaginous yeast Yarrowia lipolytica is another attractive chassis due to its high flux of acetyl-CoA, a key precursor for terpenoid synthesis. acs.org
Synthetic Biology Approaches: Utilizing principles of synthetic biology, entire biosynthetic pathways can be reconstructed and optimized in a microbial host. eurekalert.org This involves a "Design-Build-Test-Learn" cycle to fine-tune enzyme expression levels, balance metabolic flux, and maximize the production of the final compound. eurekalert.org
These bioengineering strategies not only provide a more sustainable and reliable source of this compound but also open the door to producing novel derivatives by introducing enzymes from different organisms in a combinatorial fashion. researchgate.netnih.gov
Q & A
Q. What spectroscopic techniques are recommended for characterizing Maniladiol-3-O-myristate, and how should data interpretation address structural ambiguities?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY/HMBC) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. For NMR, focus on distinguishing ester-linked myristate protons (δ 1.2–1.3 ppm) and triterpenoid backbone signals. HRMS should confirm the molecular ion peak [M+H]⁺ with <3 ppm mass error. Cross-validate data with computational tools (e.g., ACD/Labs or MestReNova) to resolve ambiguities in stereochemistry . For reproducibility, document solvent systems, internal standards (e.g., TMS), and instrument parameters (e.g., magnetic field strength) in the Experimental section .
Q. How can researchers optimize the synthesis of this compound to improve yield while minimizing side products?
Answer: Use a stepwise approach:
- Esterification: React maniladiol with myristoyl chloride in anhydrous dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2).
- Purification: Employ column chromatography (silica gel, gradient elution) to isolate the esterified product. Optimize solvent ratios empirically to separate byproducts (e.g., diesters).
- Yield Enhancement: Pre-dry reactants and solvents (molecular sieves) to suppress hydrolysis. Report yields as mass percentages relative to starting material and provide purity data (HPLC ≥95%) .
Q. What are the best practices for ensuring the stability of this compound during in vitro assays?
Answer:
- Storage: Store lyophilized samples at -80°C under nitrogen. Prepare stock solutions in DMSO (sterile-filtered) and aliquot to avoid freeze-thaw cycles.
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Include negative controls (solvent-only) to distinguish thermal vs. oxidative degradation .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory reports on the cytotoxicity of this compound across cell lines?
Answer:
- Controlled Variables: Standardize cell culture conditions (e.g., passage number, serum batch) and compound solubility (use DMSO ≤0.1% v/v).
- Dose-Response Curves: Test a wide concentration range (1 nM–100 µM) with triplicate technical replicates. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
- Mechanistic Profiling: Compare apoptosis (Annexin V/PI staining) vs. necrosis (LDH release) pathways. Cross-reference with genomic databases (e.g., CCLE) to identify cell line-specific sensitivity markers .
Q. What methodological strategies are effective in isolating this compound from complex botanical matrices without degradation?
Answer:
- Extraction: Use cold maceration with ethyl acetate:methanol (7:3) to preserve labile triterpenoids. Avoid prolonged heating (>40°C).
- Chromatography: Combine vacuum liquid chromatography (VLC) with reversed-phase HPLC (C18 column, acetonitrile:water gradient). Monitor UV absorption at 210 nm.
- Metabolite Confirmation: Apply LC-MS/MS in MRM mode to distinguish this compound from isobaric compounds (e.g., maniladiol esters with other fatty acids) .
Q. How can computational modeling be integrated with experimental data to predict the pharmacokinetic behavior of this compound?
Answer:
- ADME Prediction: Use SwissADME or pkCSM to estimate LogP, bioavailability, and CYP450 metabolism. Validate predictions with in vitro Caco-2 permeability assays.
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with PPAR-γ) using GROMACS. Compare binding free energies (MM-PBSA) to experimental IC₅₀ values .
Q. What statistical approaches are appropriate for analyzing dose-dependent bioactivity data of this compound in preclinical models?
Answer:
- Nonlinear Regression: Fit dose-response data to a four-parameter logistic model (Hill equation). Report R² and confidence intervals.
- Multivariate Analysis: Use PCA or PLS-DA to correlate bioactivity with structural descriptors (e.g., ester chain length).
- Reproducibility: Apply the Shapiro-Wilk test for normality and Levene’s test for homogeneity of variances before ANOVA .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported anti-inflammatory effects of this compound across in vivo models?
Answer:
- Model Selection: Compare outcomes in acute (carrageenan-induced paw edema) vs. chronic (CFA-induced arthritis) models. Control for species/strain differences (e.g., BALB/c vs. C57BL/6 mice).
- Biomarker Quantification: Measure cytokines (IL-6, TNF-α) via ELISA and cross-validate with transcriptomic data (qRT-PCR). Use Bland-Altman plots to assess assay concordance .
Q. What validation protocols are essential when replicating enzymatic inhibition studies involving this compound?
Answer:
- Enzyme Source: Specify recombinant vs. tissue-extracted enzymes (e.g., COX-2 from human platelets vs. E. coli).
- Inhibition Kinetics: Perform Lineweaver-Burk plots to determine competitive vs. noncompetitive mechanisms. Include positive controls (e.g., indomethacin for COX-2).
- Data Transparency: Share raw kinetic data (V₀ vs. [S]) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
